molecular formula C25H22N4O5S3 B2582451 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 865197-20-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2582451
CAS RN: 865197-20-2
M. Wt: 554.65
InChI Key: CVDAUCSYWQSMNZ-RFBIWTDZSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure that includes a benzothiazole ring, a sulfonamide group, an indoline ring, and an allyl group . The InChI string and Canonical SMILES can provide more detailed information about its structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 401.5 g/mol . It has a topological polar surface area of 127 Ų, indicating its polarity . It has a complexity of 716, suggesting a relatively complex structure .

Scientific Research Applications

Sulfonamides in Therapeutic Applications

Sulfonamides, recognized for their bacteriostatic properties, are a cornerstone in the development of antibiotics. Beyond their traditional use, recent research has expanded into areas such as antiglaucoma agents, antitumor agents targeting specific cancer cell isoforms, and multi-targeted receptor tyrosine kinase inhibitors like pazopanib. The adaptability of the sulfonamide structure has led to its incorporation into various drugs, showcasing its utility in addressing a broad spectrum of diseases beyond its initial antibacterial scope (Carta, Scozzafava, & Supuran, 2012).

Benzothiazoles in Drug Discovery

Benzothiazole derivatives demonstrate a wide range of biological activities, making them valuable in drug discovery. This heterocyclic compound serves as a core structure in many therapeutic agents, exhibiting antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Importantly, 2-arylbenzothiazoles have emerged as promising antitumor agents, highlighting the benzothiazole nucleus's significance in medicinal chemistry for developing new treatments for various diseases (Kamal, Hussaini, & Mohammed, 2015).

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S3/c1-2-14-28-22-12-11-20(36(26,31)32)16-23(22)35-25(28)27-24(30)18-7-9-19(10-8-18)37(33,34)29-15-13-17-5-3-4-6-21(17)29/h2-12,16H,1,13-15H2,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDAUCSYWQSMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide

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